6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 67209-12-5
VCID: VC20369856
InChI: InChI=1S/C7H5N5S/c1-3-5-7(13-12-3)11-6(9)4(2-8)10-5/h1H3,(H2,9,11)
SMILES:
Molecular Formula: C7H5N5S
Molecular Weight: 191.22 g/mol

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile

CAS No.: 67209-12-5

Cat. No.: VC20369856

Molecular Formula: C7H5N5S

Molecular Weight: 191.22 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile - 67209-12-5

Specification

CAS No. 67209-12-5
Molecular Formula C7H5N5S
Molecular Weight 191.22 g/mol
IUPAC Name 6-amino-3-methyl-[1,2]thiazolo[4,5-b]pyrazine-5-carbonitrile
Standard InChI InChI=1S/C7H5N5S/c1-3-5-7(13-12-3)11-6(9)4(2-8)10-5/h1H3,(H2,9,11)
Standard InChI Key CFMWQYCWVXHWTN-UHFFFAOYSA-N
Canonical SMILES CC1=NSC2=NC(=C(N=C12)C#N)N

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of bicyclic heteroaromatic systems, integrating an isothiazole ring (a five-membered ring containing sulfur and nitrogen) fused to a pyrazine ring (a six-membered diazine). Key substituents include:

  • Amino group (-NH₂) at position 6

  • Methyl group (-CH₃) at position 3

  • Cyano group (-C≡N) at position 5

Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₇H₅N₅S
Molecular Weight191.21 g/mol
SMILESCc1snc2c(nc(n2)C#N)N1
IUPAC Name6-Amino-3-methylisothiazolo[4,5-b]pyrazine-5-carbonitrile

The isothiazolo[4,5-b]pyrazine scaffold is planar, with the cyano and amino groups contributing to polarity and hydrogen-bonding potential. The methyl group enhances lipophilicity, which may influence membrane permeability in biological systems .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to aromaticity and cyano group; likely soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Expected sensitivity to strong acids/bases due to the cyano group and hydrolytically labile isothiazole ring.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks for -C≡N (~2200 cm⁻¹), -NH₂ (~3400 cm⁻¹), and C-S (670–900 cm⁻¹) .

  • NMR:

    • ¹H NMR: Methyl protons (~δ 2.5 ppm), aromatic protons (δ 7.5–8.5 ppm) .

    • ¹³C NMR: Cyano carbon (~δ 115 ppm), aromatic carbons (δ 120–160 ppm) .

Challenges and Future Directions

  • Synthetic Optimization: Developing efficient, scalable routes remains critical.

  • Biological Profiling: In vitro and in vivo studies are needed to validate hypothesized activities.

  • Toxicological Assessment: Evaluating acute/chronic toxicity is essential for pharmaceutical applications .

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